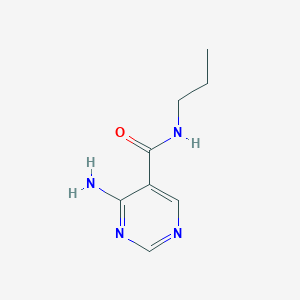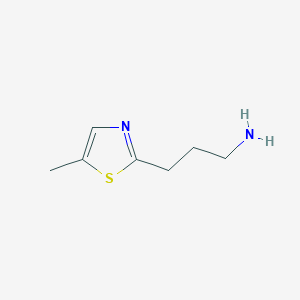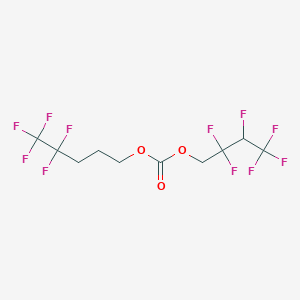
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is a synthetic phospholipid derivative It is a modified form of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, where the ethanolamine head group is substituted with a hexanoylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) typically involves the following steps:
Starting Material: The synthesis begins with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine.
Substitution Reaction: The ethanolamine group is substituted with hexanoylamine through a nucleophilic substitution reaction. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as column chromatography or recrystallization to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum efficiency and yield.
Purification and Quality Control: The product undergoes rigorous purification and quality control processes to meet industry standards.
化学反応の分析
Types of Reactions
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The hexanoylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phospholipid derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) has several scientific research applications:
Chemistry: It is used as a model compound in studies of lipid chemistry and membrane biophysics.
Biology: The compound is employed in the study of cell membranes and lipid-protein interactions.
Industry: The compound is used in the formulation of various industrial products, including cosmetics and pharmaceuticals.
作用機序
The mechanism of action of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The hexanoylamine group may provide additional functional properties, such as enhanced binding affinity or specificity for certain molecular targets.
類似化合物との比較
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: The parent compound without the hexanoylamine modification.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: A similar phospholipid with oleoyl chains instead of palmitoyl chains.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine: A similar compound with stearoyl chains.
Uniqueness
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is unique due to the presence of the hexanoylamine group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s interaction with specific molecular targets and improve its functional versatility in various applications.
特性
分子式 |
C43H85N2O9P |
|---|---|
分子量 |
805.1 g/mol |
IUPAC名 |
2-(6-azaniumylhexanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C43H85N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-42(47)51-38-40(39-53-55(49,50)52-37-36-45-41(46)32-28-27-31-35-44)54-43(48)34-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39,44H2,1-2H3,(H,45,46)(H,49,50) |
InChIキー |
IVLBQYFFAUWDCA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



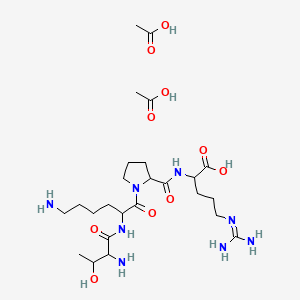

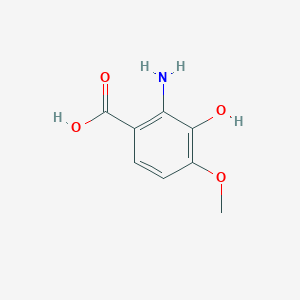
![4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol](/img/structure/B12085862.png)


amine](/img/structure/B12085888.png)
![4-[(Cyclobutylamino)methyl]phenol](/img/structure/B12085892.png)

